![molecular formula C12H20F2O2 B14403306 2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol CAS No. 89654-39-7](/img/structure/B14403306.png)
2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol is a compound that belongs to the class of disubstituted cyclohexanes. This compound is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a bicyclohexane structure. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclohexane modules, which can be further derivatized through various transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors to facilitate the [2 + 2] cycloaddition process. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction may produce diols or alkanes.
科学的研究の応用
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with other molecules, while the fluorine atoms can participate in various non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
1,2-Difluorocyclohexane: Similar in structure but lacks the hydroxyl groups.
1,1’-Bi(cyclohexane)-2,2’-diol: Similar but without the fluorine atoms.
2,2’-Dichloro[1,1’-bi(cyclohexane)]-1,1’-diol: Similar but with chlorine atoms instead of fluorine.
Uniqueness
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical and physical properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
特性
CAS番号 |
89654-39-7 |
|---|---|
分子式 |
C12H20F2O2 |
分子量 |
234.28 g/mol |
IUPAC名 |
2-fluoro-1-(2-fluoro-1-hydroxycyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H20F2O2/c13-9-5-1-3-7-11(9,15)12(16)8-4-2-6-10(12)14/h9-10,15-16H,1-8H2 |
InChIキー |
GHDNTZZXKBGZQK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)F)(C2(CCCCC2F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



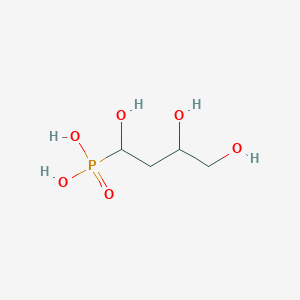
![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)
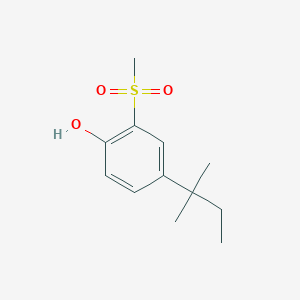
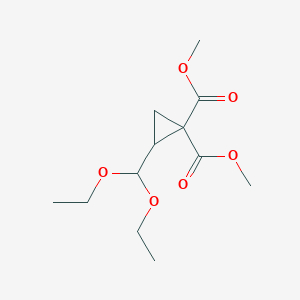
![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)

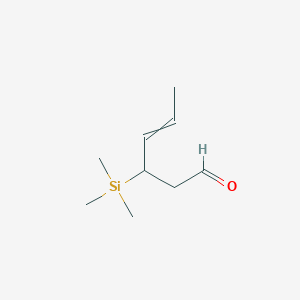
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
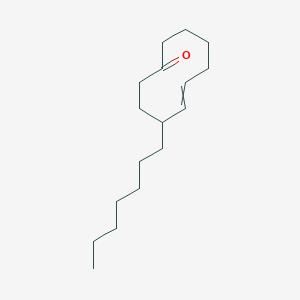
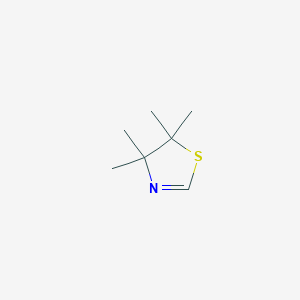
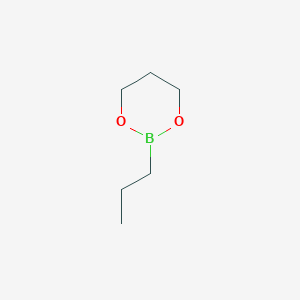
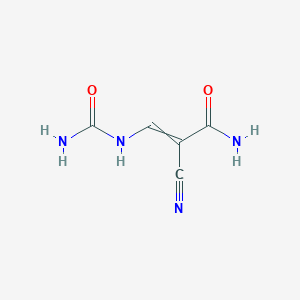
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
